N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide

Description

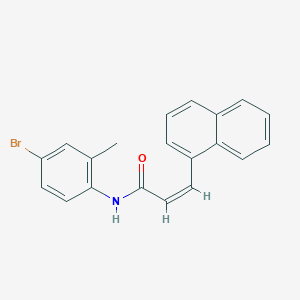

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide (CAS: 329779-59-1) is an acrylamide derivative with a molecular formula of C₂₀H₁₆BrNO and a molecular weight of 366.25 g/mol. Its structure features a 4-bromo-2-methylphenyl group attached to the acrylamide nitrogen and a 1-naphthyl group at the β-position of the acryloyl moiety (Fig. 1). Key physical properties include a predicted density of 1.419 g/cm³, a boiling point of 558.7°C, and a pKa of ~12.81, indicative of moderate basicity .

Properties

IUPAC Name |

(Z)-N-(4-bromo-2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO/c1-14-13-17(21)10-11-19(14)22-20(23)12-9-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,23)/b12-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPTWAREGQALRK-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 4-bromo-2-methylaniline with 1-naphthylacrylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

Industry: It may be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. The bromine and naphthyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Acrylamide Derivatives

- Sulfonyl-Containing Analogs: Compounds 16c–16f () share an acrylamide backbone but incorporate a sulfonyl group (e.g., -SO₂-) and diverse aryl substituents (4-fluorophenyl, 4-chlorophenyl).

- Amino Acid Derivatives: N-Benzyloxycarbonyl-(S)-3-(1-naphthyl)alaninetert-butylamide () features a 1-naphthyl group but is part of an amino acid scaffold. The tert-butylamide and benzyloxycarbonyl groups enhance steric hindrance, contrasting with the simpler acrylamide structure of the target compound .

- Hydroxy/Methoxy-Substituted Analogs : Compounds from Lycium yunnanense (), such as (E)-N-(4-methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide, possess hydroxyl and methoxy groups that enable hydrogen bonding, a feature absent in the brominated target compound. This difference may reduce the target’s solubility in polar solvents .

Halogenated Analogs

- N-(4-Bromophenyl)-3-(dimethylamino)acrylamide (): This compound replaces the naphthyl and 2-methyl groups with a dimethylamino substituent. The electron-donating dimethylamino group increases basicity (pKa unlisted but likely lower than 12.81) and alters electronic properties compared to the target’s bromo-methyl-phenyl motif .

Physical and Chemical Properties

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is categorized as an acrylamide derivative. Its chemical structure can be represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 304.19 g/mol

- CAS Number : 883545

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of MCT1 : The compound has been shown to inhibit the monocarboxylate transporter 1 (MCT1), which is often overexpressed in cancer cells. This inhibition disrupts the metabolic symbiosis between aerobic and anaerobic cells in the tumor microenvironment, potentially leading to increased apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of acrylamide compounds exhibit antimicrobial properties, although specific data on this compound is limited. Related compounds have demonstrated effectiveness against various pathogens, indicating a potential for further exploration in this area .

Table 1: Inhibitory Activity Against MCT1

| Compound | GI50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | MCT1 inhibition |

| Reference Compound 24 | 25.0 ± 0.4 | Induces apoptosis via MCT1 inhibition |

Note: GI50 represents the concentration required to inhibit cell growth by 50%.

Case Study 1: Antiproliferative Effects

In a study examining various acrylamide derivatives, this compound was evaluated for its antiproliferative effects on A-549 lung cancer cells. The results indicated that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent. The study utilized an MTT assay to assess cell viability, demonstrating that MCT1 inhibition led to metabolic alterations favoring apoptosis .

Case Study 2: Antimicrobial Potential

While direct studies on the antimicrobial activity of this compound are sparse, related pyrazole derivatives have shown promising results against pathogens like Staphylococcus aureus. These findings suggest that similar acrylamide compounds could exhibit significant antimicrobial properties, warranting further investigation into their efficacy and mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.